molecular formula C8H14O B2910359 Bicyclo[3.2.1]octan-2-ol CAS No. 1965-38-4

Bicyclo[3.2.1]octan-2-ol

Cat. No.: B2910359
CAS No.: 1965-38-4
M. Wt: 126.20 g/mol
InChI Key: PVDVHTXERCKKSW-BWZBUEFSSA-N
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Description

Bicyclo[3.2.1]octan-2-ol (CAS 1965-38-4) is a versatile organic compound with the molecular formula C 8 H 14 O and a molecular weight of 126.20 g/mol. It features a bridged bicyclic scaffold that serves as a fundamental building block in synthetic and medicinal chemistry . This compound is a key synthetic intermediate for constructing complex molecular architectures. One common preparation involves an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by regioselective cleavage of a tricyclic intermediate. Organocatalysts can also be employed to access enantioenriched derivatives via domino Michael-Henry reactions . Its chemical reactivity allows for standard functional group transformations, including oxidation to the corresponding ketone (Bicyclo[3.2.1]octan-2-one) and reduction back to the alcohol . The primary research value of this compound lies in its application as a core scaffold or "pharmacophore" in drug discovery. Derivatives of this bicyclic framework are actively investigated for their potential biological activities, which include antibacterial and antinociceptive properties . The exact mechanism of action for its derivatives depends on the specific functionalization, but generally involves interaction with enzymatic or receptor targets, modulating their activity . Notably, related 8-oxabicyclo[3.2.1]octane systems have been studied as ligands for monoamine transporters, such as the dopamine (DAT) and serotonin (SERT) transporters, which are relevant to the development of treatments for central nervous system disorders . Attention : This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

CAS No.

1965-38-4

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

(1R,2R,5R)-bicyclo[3.2.1]octan-2-ol

InChI

InChI=1S/C8H14O/c9-8-4-2-6-1-3-7(8)5-6/h6-9H,1-5H2/t6-,7-,8-/m1/s1

InChI Key

PVDVHTXERCKKSW-BWZBUEFSSA-N

SMILES

C1CC2CC1CCC2O

Isomeric SMILES

C1C[C@@H]2C[C@H]1CC[C@H]2O

Canonical SMILES

C1CC2CC1CCC2O

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[3.2.1]octan-2-ol can be synthesized through several methods. One common approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by the regioselective cleavage of the obtained tricyclo[3.2.1.02.7]octan-3-one intermediate . Another method includes the use of organocatalysts to achieve enantioenriched bicyclo[3.2.1]octan-2-ones through a domino Michael-Henry reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired enantiomeric purity and functionalization of the final product.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.2.1]octan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound to the corresponding ketone.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce bicyclo[3.2.1]octan-2-one back to this compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields bicyclo[3.2.1]octan-2-one, while reduction can regenerate this compound.

Scientific Research Applications

Bicyclo[3.2.1]octan-2-ol is a chemical compound with a wide array of applications in scientific research, spanning chemistry, biology, medicine, and industry. Its primary use lies in its capacity as a building block for synthesizing more complex molecules, especially in developing analogs of natural products. Furthermore, derivatives of this compound are studied for their potential antibacterial and antinociceptive properties, highlighting its significance in biological applications. Ongoing research explores its potential as a pharmacophore in drug discovery, underscoring its importance in medicine. Additionally, it is used in synthesizing specialty chemicals and materials with unique properties, demonstrating its versatility in various industrial applications.

Chemistry

This compound serves as a fundamental building block in synthesizing complex molecules, particularly in creating natural product analogs. One synthetic approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by the regioselective cleavage of the obtained tricyclo[3.2.1.02.7]octan-3-one intermediate. Additionally, a cross-coupling strategy has been established for constructing highly functionalized bicyclo[3.2.1]octanes from a scandium-catalyzed Diels-Alder reaction .

Biology

Derivatives of this compound are studied for their potential biological activities, including antibacterial and antinociceptive properties. The mechanism of action involves interaction with specific molecular targets and pathways, where derivatives may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific functional groups present on the bicyclo[3.2.1]octane framework.

Medicine

Research is ongoing to explore the potential of this compound as a pharmacophore in drug discovery.

Industry

This compound is utilized in the synthesis of specialty chemicals and materials with unique properties. Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity, with specific methods varying based on desired enantiomeric purity and functionalization of the final product.

Mechanism of Action

The mechanism of action of bicyclo[3.2.1]octan-2-ol involves its interaction with specific molecular targets and pathways. For instance, its derivatives may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific functional groups present on the bicyclo[3.2.1]octane framework .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stability Comparisons

The table below summarizes key differences between bicyclo[3.2.1]octan-2-ol and analogous bicyclic alcohols:

Compound Ring System Key Stability/Reactivity Features Biological Relevance
This compound [3.2.1] - Stable carbocations (e.g., 2-(4'-fluorophenyl) derivatives in FSO3H/SO2ClF at -120°C
- Resistant to ring expansion under mild acid
Antineoplastic agents (neolignans), cholinesterase inhibitors
Bicyclo[2.2.2]octan-2-ol [2.2.2] - Higher ring strain; prone to hydride shifts and rearrangements (e.g., to bicyclo[3.2.1] derivatives)
- Less stable carbocations
Limited bioactivity; used in mechanistic studies of carbocation rearrangements
Bicyclo[2.2.1]heptan-2-ol [2.2.1] - Higher ring tension; undergoes acid-catalyzed ring expansion (e.g., to cyclopentane derivatives)
- Forms stable ozonides
Lab-scale intermediates; limited natural product relevance

Key Observations :

  • Ring Strain : Smaller bicyclo[2.2.1]heptan-2-ol exhibits greater strain, leading to facile ring expansions, whereas this compound’s larger framework enhances stability in superacids .
  • Carbocation Stability : this compound-derived carbocations (e.g., 14–16 ) show superior stability in <sup>19</sup>F NMR studies compared to bicyclo[2.2.2]octane analogs, attributed to reduced angle strain .
Reactivity and Functionalization
  • This compound :
    • Forms stable epoxides and amines for drug discovery (e.g., cholinesterase inhibitors) .
    • Undergoes [1,3]-rearrangements under basic conditions to bicyclo[3.3.0]octanes .
  • Bicyclo[2.2.2]octan-2-ol :
    • Prone to hydride shifts (e.g., 4,6-hydride shifts) yielding rearranged products (e.g., this compound derivatives) .
  • Bicyclo[2.2.1]heptan-2-ol :
    • Selective reduction of keto ozonides yields trioxabicyclic derivatives .

Data Tables

Table 1: Stability of Carbocations in Superacidic Media
Carbocation Parent Alcohol Relative Stability (<sup>19</sup>F NMR) Major Rearrangement Pathway
2-(4'-FPh)-bicyclo[3.2.1]octan-2-ylium (14 ) This compound High (no decomposition at -120°C) None observed
Bicyclo[2.2.2]octan-2-ylium Bicyclo[2.2.2]octan-2-ol Low (rapid hydride shifts) → this compound

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